Journal Name:Current Pollution Reports
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Current Pollution Reports ( IF 0 ) Pub Date: 2020-06-19 , DOI:
10.1021/acscombsci.0c00121
The following joint Editorial was originally published in ACS Applied Materials & Interfaces (DOI: 10.1021/acsami.0c10979). We confront the terrible reality that systemic racism and discrimination impacts the daily personal and professional lives of many members of the scientific community and broader society. In the U.S., the brutal killing of George Floyd while in police custody is one of the most recent examples of the centuries of systemic violence suffered by Black Americans. This moment and its aftermath lay bare the legacies of racism and its exclusionary practices. Let us be clear: we, the Editors, Staff, and Governance Members of ACS Publications condemn the tragic deaths of Black people and stand in solidarity with Black members of the science and engineering community. Moreover, ACS condemns racism, discrimination, and harassment in all forms. We will not tolerate practices and viewpoints that exclude or demean any member of our community. Despite these good intentions, we recognize that our community has not done enough to provide an environment for Black chemists to thrive. Rep. Eddie Bernice Johnson, Chairwoman of the U.S. House Committee on Science, Space, and Technology said, “So far, we have gotten by with a STEM workforce that does not come close to representing the diversity of our nation. However, if we continue to leave behind so much of our nation’s brainpower, we cannot succeed.”(1) Indeed, the U.S. National Science Foundation notes that Blacks and other under-represented minority groups continue to be under-represented in science and engineering education and employment.(2) What is abundantly clear in this moment is that this lack of representation is a symptom of systemic racism across all levels of education and professional life. We know that supportive words are not enough. We must develop and implement a concrete plan for changing our trajectory. Publications and citations are academic currency, and while we like to think publishing a manuscript is “just about the science”, we know that is not true for everyone. We have seen the biases (largely through the lens of gender and in Western countries because of the limitations in bibliometric analyses) and applaud our colleagues at the RSC for their massive study that explored these gender barriers in the publishing pipeline(3) and their recent Inclusion and Diversity Framework.(4) At the present time, unfortunately, less is known about the effects of race and ethnicity on publishing success. A study published in PeerJ, however, found that unprofessional reviewer comments had a disproportionate effect on authors from under-represented groups.(5) As the world’s leading society publisher, we have a responsibility to aggressively combat bias in all aspects of the publishing process, including systemic under-representation of Blacks in this endeavor (no ACS journal is currently led by a Black Editor-in-Chief). Within ACS Publications, we actively track gender and geographic diversity of editors, advisors, authors, and reviewers, and we anecdotally report on race of editors. Diversity encompasses many more dimensions than these, and we acknowledge that we can do much more than we have. We affirm that diversity and inclusion strengthen the research community and its impact, and we are committed to developing, implementing, tracking, and reporting on our progress to ensure that our editors, advisors, reviewers, and authors are more diverse and that all authors receive the same fair treatment and opportunity to publish in our journals. We acknowledge that we do not have all the answers now, but we seek to hear from and listen to our community on how we can improve our journals to be more diverse and inclusive. As first steps, we commit to the taking the following actions:Gathering and making public our baseline statistics on diversity within our journals, encompassing our editors, advisors, reviewers, and authors; annually reporting on progressTraining new and existing editors to recognize and interrupt bias in peer reviewIncluding diversity of journal contributors as an explicit measurement of Editor-in-Chief performanceAppointing an ombudsperson to serve as a liaison between Editors and our CommunityDeveloping an actionable diversity plan for each ACS journal Gathering and making public our baseline statistics on diversity within our journals, encompassing our editors, advisors, reviewers, and authors; annually reporting on progress Training new and existing editors to recognize and interrupt bias in peer review Including diversity of journal contributors as an explicit measurement of Editor-in-Chief performance Appointing an ombudsperson to serve as a liaison between Editors and our Community Developing an actionable diversity plan for each ACS journal These are only initial plans and the start of a conversation: other ideas are beginning to germinate, and we commit to sharing them with you regularly. We invite you contribute your ideas on how we can do better via our Axial website. We are listening carefully. We encourage you to take immediate action in your own circles. In a recent editorial, JACS Associate Editor Melanie Sanford(6) offered practical steps to take now. Take a moment to find out more about these actions and how to bring them into your work and your life. We all have a responsibility to eradicate racism and discrimination in the science and engineering community; indeed, to make a real difference, we need to be antiracist. The tragic events we have seen in the Black community provide great urgency to this goal. The work will be difficult and will force us to confront hard realities about our beliefs and actions. We fully expect that you, and everyone in the community, will hold us accountable. This article references 6 other publications. This article has not yet been cited by other publications. This article references 6 other publications.
Current Pollution Reports ( IF 0 ) Pub Date: 2020-08-06 , DOI:
10.1021/acscombsci.0c00109
Electromanipulation and electrical characterization of cancerous cells is becoming a topic of high interest as the results reported to date demonstrate a good differentiation among various types of cells from an electrical viewpoint. Dielectrophoresis and broadband dielectric spectroscopy are complementary tools for sorting, identification, and characterization of malignant cells and were successfully used on both primary tumor cells and culture cells as well. However, the literature is presenting a plethora of studies with respect to electrical evaluation of these type of cells, and this review is reporting a collection of information regarding the functioning principles of different types of dielectrophoresis setups, theory of cancer cell polarization, and electrical investigation (including here the polarization mechanisms). The interpretation of electrical characteristics against frequency is discussed with respect to interfacial/Maxwell–Wagner polarization and the parasitic influence of electrode polarization. Moreover, the electrical equivalent circuits specific to biological cells polarizations are discussed for a good understanding of the cells’ morphology influence. The review also focuses on advantages of specific low-conductivity buffers employed currently for improving the efficiency of dielectrophoresis and provides a set of synthesized data from the literature highlighting clear differentiation between the crossover frequencies of different cancerous cells.
Current Pollution Reports ( IF 0 ) Pub Date: 2020-11-05 , DOI:
10.1021/acscombsci.0c00094
A library of 66 perovskite BaxSryCazTiO3 (x + y + z = 1) samples (ca. three grams per sample) was made in ca. 14 h using a high-throughput continuous hydrothermal flow synthesis system. The as-synthesized samples were collected from the outlet of the process and then cleaned and freeze-dried before being evaluated individually as oxygen reduction catalysts using a rotating disk electrode testing technique. To establish any correlations between physical and electrochemical characterization data, the as-synthesized samples were investigated using analytical methods including BET surface area, powder X-ray diffraction (PXRD) and in selected cases, transmission electron microscopy (TEM). The aforementioned approach was validated as being able to quickly identify oxygen reduction catalysts from new libraries of electrocatalysts.
Current Pollution Reports ( IF 0 ) Pub Date: 2020-08-03 , DOI:
10.1021/acscombsci.0c00076
Cyclic peptides with engineered protein-binding activity have gained increasing attention for use in therapeutic and biotechnology applications. We describe the efficient isolation and characterization of cyclic peptide binders from genetically encoded combinatorial libraries using yeast surface display. Here, peptide cyclization is achieved by disuccinimidyl glutarate-mediated cross-linking of amine groups within a linear peptide sequence that is expressed as a yeast cell surface fusion. Using this approach, we first screened a library of cyclic heptapeptides using magnetic selection, followed by fluorescence activated cell sorting (FACS) to isolate binders for a model target (lysozyme) with low micromolar binding affinity (KD ∼ 1.2–3.7 μM). The isolated peptides bind lysozyme selectively and only when cyclized. Importantly, we showed that yeast surface displayed cyclic peptides can be used to efficiently obtain quantitative estimates of binding affinity, circumventing the need for chemical synthesis of the selected peptides. Subsequently, to demonstrate broader applicability of our approach, we isolated cyclic heptapeptides that bind human interleukin-17 (IL-17) using yeast-displayed IL-17 as a target for magnetic selection, followed by FACS using recombinant IL-17. Molecular docking simulations and follow-up experimental analyses identified a candidate cyclic peptide that likely binds IL-17 in its receptor binding region with moderate apparent affinity (KD ∼ 300 nM). Taken together, our results show that yeast surface display can be used to efficiently isolate and characterize cyclic peptides generated by chemical modification from combinatorial libraries.
Current Pollution Reports ( IF 0 ) Pub Date: 2020-11-13 , DOI:
10.1021/acscombsci.0c00178
A novel magnetic metal–organic framework (Fe3O4@[email protected]) has been prepared and characterized by spectroscopic, microscopic, and magnetic techniques. This magnetically separable catalyst exhibited high catalytic activity for nitrile hydration and the ability to reduce isothiocyanates, isocyanates, and isocyanides with excellent activity and selectivity without any additional reducing agent.
Current Pollution Reports ( IF 0 ) Pub Date: 2020-10-29 , DOI:
10.1021/acscombsci.0c00177
A high throughput combinatorial synthesis utilizing inkjet printing of precursor inks was used to rapidly evaluate Bi-alloying into double perovskite oxides for enhanced visible light absorption. The fast visual screening of photo image scans of the library plates identifies 4-metal oxide compositions displaying an increase in light absorption, which subsequent UV–vis spectroscopy indicates is due to bandgap reduction. Structural characterization by X-ray diffraction (XRD) and Raman spectroscopy demonstrates that the visually darker composition range contains Bi-alloyed Sm2MnNiO6 (double perovskite structure), of the form (Bi,Sm)2MnNiO6. Bi alloying not only increases the visible absorption but also facilitates crystallization of this structure at the relatively low annealing temperature of 615 °C. Investigation of additional seven combinations of a rare earth (RE) and a transition metal (TM) with Bi and Mn indicates that Bi-alloying on the RE site occurs with similar effect in the family of rare earth oxide double perovskites.
Current Pollution Reports ( IF 0 ) Pub Date: 2020-07-27 , DOI:
10.1021/acscombsci.0c00003
In combinatorial chemical approaches, optimizing the composition and arrangement of building blocks toward a particular function has been done using a number of methods, including high throughput molecular screening, molecular evolution, and computational prescreening. Here, a different approach is considered that uses sparse measurements of library molecules as the input to a machine learning algorithm which generates a comprehensive, quantitative relationship between covalent molecular structure and function that can then be used to predict the function of any molecule in the possible combinatorial space. To test the feasibility of the approach, a defined combinatorial chemical space consisting of ∼1012 possible linear combinations of 16 different amino acids was used. The binding of a very sparse, but nearly random, sampling of this amino acid sequence space to 9 different protein targets is measured and used to generate a general relationship between peptide sequence and binding for each target. Surprisingly, measuring as little as a few hundred to a few thousand of the ∼1012 possible molecules provides sufficient training to be highly predictive of the binding of the remaining molecules in the combinatorial space. Furthermore, measuring only amino acid sequences that bind weakly to a target allows the accurate prediction of which sequences will bind 10–100 times more strongly. Thus, the molecular recognition information contained in a tiny fraction of molecules in this combinatorial space is sufficient to characterize any set of molecules randomly selected from the entire space, a fact that potentially has significant implications for the design of new chemical function using combinatorial chemical libraries.
Current Pollution Reports ( IF 0 ) Pub Date: 2020-08-06 , DOI:
10.1021/acscombsci.0c00101
DNA-encoded library (DEL) technology enables rapid, economical synthesis, and exploration of novel chemical space. Reaction development for DEL synthesis has recently accelerated in pace with a specific emphasis on ensuring that the reaction does not compromise the integrity of the encoding DNA. However, the factors that contribute to a reaction’s “DNA compatibility” remain relatively unknown. We investigated several solid-phase reactions and encoding conditions and determined their impact on DNA compatibility. Conditions that minimized the accessibility of reactive groups on the DNA encoding tag (switching solvent, low temperature, double-stranded encoding tag) significantly improved compatibility. We showcased this approach in the multistep synthesis of an acyldepsipeptide (ADEP1) fragment, which preserved 73% of DNA for a >100-fold improvement over canonical conditions. These results are particularly encouraging in the context of multistep reaction sequences to access natural product-like scaffolds and more broadly underscore the importance of reconciling the biophysical properties and reactivity of DNA with chemistry development to yield high-quality libraries of those scaffolds.
Current Pollution Reports ( IF 0 ) Pub Date: 2020-07-21 , DOI:
10.1021/acscombsci.0c00060
Conjugates between pharmaceuticals and small molecules enable access to a vast chemical space required for the discovery of new lead molecules with modified therapeutic potential. However, the dearth of specific chemical reactions that are capable of functionalizing drugs and bioactive natural products presents a formidable challenge for preparing their conjugates. Here, we report a support-free CuI-nanoparticle-catalyzed strategy for conjugating electron-deficient and electron-rich terminal alkynes with a ciprofloxacin methyl ester. Our conjugation technique exploits the late-stage functionalization of bioactive natural products such as tocopherol, vasicinone, amino acids, and pharmaceuticals such as aspirin and paracetamol to provide conjugates in excellent yields under mild and green conditions. This protocol also enabled the synthesis of (hetero)arene-ciprofloxacin 1,4-disubstituted 1,2,3-triazoles in good yields and high regioselectivities. These synthesized ciprofloxacin conjugates were evaluated in vitro for their antibacterial activity against a panel of relevant bacteria. A significant number of conjugates showed comparable activity against Gram-positive and Gram-negative bacteria. Moreover, some conjugates exhibited less toxicity than ciprofloxacin against two mammalian cell lines, suggesting the utility for the future investigation of these compounds for in vivo efficacy and pharmacokinetic studies.
Current Pollution Reports ( IF 0 ) Pub Date: 2020-10-23 , DOI:
10.1021/acscombsci.0c00099
Chemotherapy using natural compounds, such as resveratrol, curcumin, paclitaxel, docetaxel, etoposide, doxorubicin, and camptothecin, is of importance in cancer therapy because of the outstanding therapeutic activity and multitargeting capability of these compounds. However, poor solubility and bioavailability of natural compounds have limited their efficacy in cancer therapy. To circumvent this hurdle, nanocarriers have been designed to improve the antitumor activity of the aforementioned compounds. Nevertheless, cancer treatment is still a challenge, demanding novel strategies. It is well-known that a combination of natural products and gene therapy is advantageous over monotherapy. Delivery of multiple therapeutic agents/small interfering RNA (siRNA) as a potent gene-editing tool in cancer therapy can maximize the synergistic effects against tumor cells. In the present review, co-delivery of natural compounds/siRNA using nanovehicles are highlighted to provide a backdrop for future research.
Supplementary Information
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